4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine
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Overview
Description
4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine is a complex organic compound notable for its unique structure comprising a cyclopentenyl carbonyl group, a heavily hydrogenated pyrrolopyrrole system, and a methylated pyrimidine ring. This intricate compound holds significance in both synthetic organic chemistry and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine typically involves multi-step processes, beginning with the formation of the cyclopentenyl carbonyl intermediate. This is followed by the construction of the octahydropyrrolopyrrole core through hydrogenation under specific conditions. The final step integrates the pyrimidine ring with a selective methylation reaction. Careful control of reaction parameters such as temperature, pressure, and catalysts is crucial to achieve high yields and purity.
Industrial Production Methods: For large-scale production, industrial methods often rely on continuous flow chemistry to optimize the synthesis process. This approach enhances the efficiency and scalability of production while ensuring consistent quality. Specific reagents and catalytic systems are utilized to streamline each step, from initial carbonyl formation to the final methylation of the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions: 4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Typical reagents involved in these reactions include strong oxidizing agents like potassium permanganate or mild reducing agents like sodium borohydride. Substitution reactions may involve halogenation or alkylation under specific conditions tailored to the compound’s structural features.
Major Products Formed: The major products formed depend on the type of reaction. For instance, oxidation may yield oxygenated derivatives, while reduction can produce fully hydrogenated analogs. Substitution reactions can introduce new functional groups, altering the compound's physicochemical properties.
Scientific Research Applications
Chemistry: In chemistry, 4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine serves as a key intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis, enabling the creation of novel compounds with diverse applications.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its complex structure allows it to bind selectively to certain proteins or nucleic acids, making it a useful probe in biochemical assays.
Medicine: Medicinally, the compound is explored for its potential therapeutic properties. Research focuses on its ability to modulate specific molecular pathways, potentially leading to the development of new drugs for treating diseases.
Industry: Industrially, the compound finds applications in materials science, particularly in the development of advanced materials with unique properties. Its structural versatility allows for modifications that enhance material performance.
Mechanism of Action
4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine exerts its effects through interactions with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other cellular proteins, altering their activity and influencing biological pathways. The precise mechanism of action depends on the context of its application, whether in therapeutic, biochemical, or material sciences.
Comparison with Similar Compounds
Uniqueness: Compared to other similar compounds, 4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine stands out due to its intricate fusion of multiple functional groups. This complexity gives it a unique reactivity profile and a broader range of applications.
List of Similar Compounds: Some similar compounds include:
4-(cyclopent-3-enyl)-pyrimidine derivatives
Octahydropyrrolopyrrole analogs
Methylated pyrimidine compounds
These compounds share structural features but may differ in specific functional groups or overall architecture, influencing their reactivity and applications.
There you go! Got more compounds or topics in mind?
Properties
IUPAC Name |
cyclopent-3-en-1-yl-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-6-16(19-11-18-12)20-7-14-9-21(10-15(14)8-20)17(22)13-4-2-3-5-13/h2-3,6,11,13-15H,4-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJDYVCAMJTVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4CC=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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